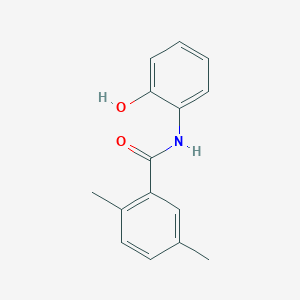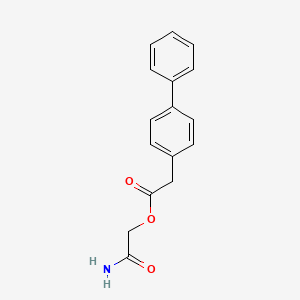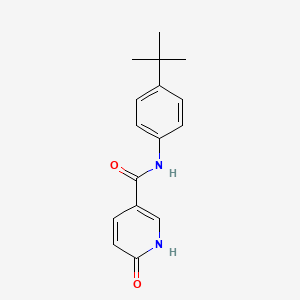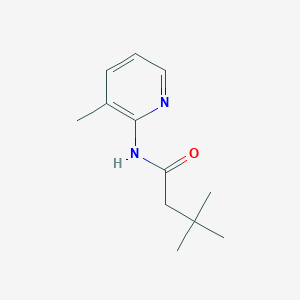
N-(2-hydroxyphenyl)-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyphenyl)-2,5-dimethylbenzamide, also known as salicylanilide, is a chemical compound that has been widely used in scientific research due to its various biological activities. Salicylanilide is a white crystalline powder that is soluble in organic solvents and is commonly synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms and cancer cells. It has been shown to inhibit the activity of fatty acid synthase, which is essential for the growth of cancer cells. Salicylanilide has also been found to disrupt the cell membrane of microorganisms, leading to cell death.
Biochemical and Physiological Effects:
Salicylanilide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, which is believed to be due to its inhibition of cyclooxygenase enzymes. Salicylanilide has also been found to have antioxidant properties, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
Salicylanilide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it readily available for research purposes. Salicylanilide also has a wide range of biological activities, making it useful for studying various disease processes. However, N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede for cancer treatment. Another area of interest is the development of new synthetic methods for N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede that improve its yield and purity. Additionally, research is needed to determine the safety and efficacy of N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede in vivo.
Synthesemethoden
The synthesis of N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede involves the reaction of salicylic acid with aniline in the presence of phosphorus oxychloride. The resulting product is then treated with a mixture of acetic anhydride and acetic acid to form N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede. This synthetic method has been used for many years and has been modified to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Salicylanilide has been extensively studied for its biological activities, including its antimicrobial, antifungal, antiparasitic, and anticancer properties. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. Salicylanilide has also been investigated for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-11(2)12(9-10)15(18)16-13-5-3-4-6-14(13)17/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNSCNGQQLOQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-2,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)
![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)




![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)

![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)
